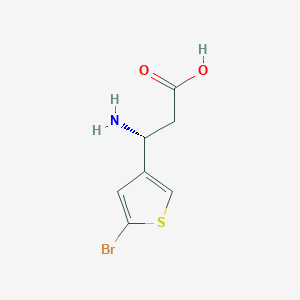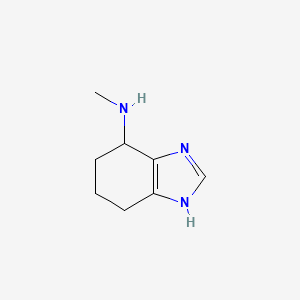![molecular formula C10H21NO B13311819 2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B13311819.png)
2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexylamine, where the amino group is substituted with a 3,4-dimethylcyclohexyl group and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 3,4-dimethylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3,4-Dimethylcyclohexylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol: Similar structure but with a propan-1-ol group instead of ethan-1-ol.
2-[(2,4-Dimethylcyclohexyl)amino]-1-(thiophen-3-yl)ethan-1-ol: Contains a thiophen-3-yl group, adding different chemical properties.
Uniqueness
2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexylamine derivative with an ethan-1-ol group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-[(3,4-dimethylcyclohexyl)amino]ethanol |
InChI |
InChI=1S/C10H21NO/c1-8-3-4-10(7-9(8)2)11-5-6-12/h8-12H,3-7H2,1-2H3 |
InChI Key |
YUQCWLCXFXJAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol](/img/structure/B13311764.png)

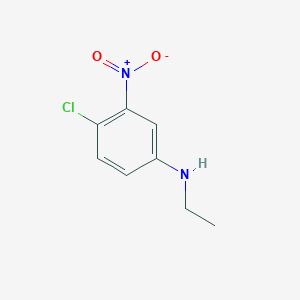
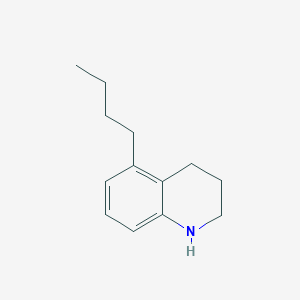
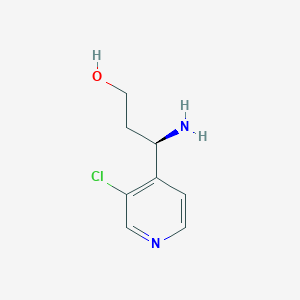


amine](/img/structure/B13311786.png)
